molecular formula C7H2BrClFN B8169467 2-Bromo-3-chloro-5-fluorobenzonitrile

2-Bromo-3-chloro-5-fluorobenzonitrile

Cat. No.: B8169467
M. Wt: 234.45 g/mol
InChI Key: FCZUSJNVWABFOB-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms at the 2, 3, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-chloro-5-fluorobenzonitrile can be synthesized through a multi-step process involving the halogenation of benzonitrile derivatives. One common method involves the bromination of 3-chloro-5-fluorobenzonitrile using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.

    Palladium-Catalyzed Coupling: Palladium acetate, triphenylphosphine, and a base such as potassium carbonate in a solvent like toluene.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Amines: Resulting from the reduction of the nitrile group.

Scientific Research Applications

2-Bromo-3-chloro-5-fluorobenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzonitrile
  • 3-Chloro-5-fluorobenzonitrile
  • 2-Bromo-3-fluorobenzonitrile

Comparison: 2-Bromo-3-chloro-5-fluorobenzonitrile is unique due to the presence of three different halogen atoms, which confer distinct reactivity patterns.

Properties

IUPAC Name

2-bromo-3-chloro-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-7-4(3-11)1-5(10)2-6(7)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZUSJNVWABFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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